(R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
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Overview
Description
®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral amine compound with the molecular formula C6H14N2. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with methylamine under controlled conditions . The reaction is carried out in the presence of a strong base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microfluidic reactors has been explored to achieve efficient synthesis with high purity .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for effective binding to these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar applications in medicinal chemistry.
Uniqueness
®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry, which imparts distinct biological activities and binding properties. This makes it a valuable compound in the development of enantioselective drugs and in the study of chiral interactions in biological systems .
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
VAGHQPQYMACYDU-SSDOTTSWSA-N |
Isomeric SMILES |
CNC[C@H]1CCCN1C |
Canonical SMILES |
CNCC1CCCN1C |
Origin of Product |
United States |
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